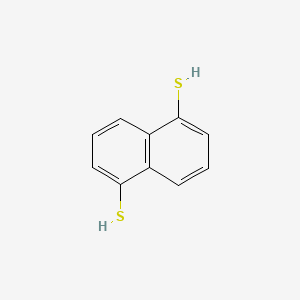

1,5-Naphthalenedithiol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

naphthalene-1,5-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPAGLBSROJFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S)C(=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201361 | |

| Record name | 1,5-Naphthalenedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5325-88-2 | |

| Record name | 1,5-Naphthalenedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005325882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-NAPHTHALENEDITHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthalenedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Naphthalenedithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-NAPHTHALENEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD7HQ62VMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,5-Naphthalenedithiol from 1,5-Naphthalenedisulfonyl Chloride

Abstract: This document provides an in-depth technical guide for the synthesis of 1,5-naphthalenedithiol, a key building block in materials science and coordination chemistry. The described synthetic pathway focuses on the robust reduction of 1,5-naphthalenedisulfonyl chloride. This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering a blend of theoretical principles, practical field insights, and detailed, validated protocols. We will cover the necessary synthesis of the precursor, 1,5-naphthalenedisulfonyl chloride, followed by its conversion to the target dithiol, including methodologies for purification and characterization.

Introduction and Strategic Overview

This compound is a bifunctional aromatic thiol whose rigid naphthalene core and reactive thiol end-groups make it a valuable precursor for synthesizing polymers, metal-organic frameworks (MOFs), and self-assembled monolayers. Its synthesis is a multi-step process that requires careful control of reaction conditions. The most common and reliable laboratory-scale approach involves the preparation of 1,5-naphthalenedisulfonyl chloride from its corresponding disulfonic acid, followed by a chemical reduction to the desired dithiol.

This guide provides a comprehensive walkthrough of this synthetic sequence, emphasizing the causality behind procedural choices and addressing common challenges such as precursor preparation and final product purification.

Synthesis Pathway Overview

The overall synthesis is a two-stage process, starting from the readily available disodium salt of naphthalene-1,5-disulfonic acid.

Caption: Overall synthetic route to this compound.

Stage 1: Synthesis of 1,5-Naphthalenedisulfonyl Chloride

The precursor, 1,5-naphthalenedisulfonyl chloride, is not always commercially available and often must be prepared in the laboratory. The most reliable method is the conversion of the corresponding disulfonate salt using a chlorinating agent. While reagents like chlorosulfonic acid can be used, phosphorus pentachloride (PCl₅) offers a reproducible and high-yielding route documented in Organic Syntheses.[1]

Causality and Experimental Rationale

The choice of phosphorus pentachloride is based on its effectiveness in converting sulfonate salts directly to sulfonyl chlorides. The reaction is driven by the formation of the stable byproduct phosphoryl chloride (POCl₃). The procedure requires anhydrous conditions, as moisture would hydrolyze both PCl₅ and the product. The workup is designed to remove the water-soluble byproducts and the excess PCl₅, while the product is selectively extracted into an organic solvent.

Experimental Protocol: 1,5-Naphthalenedisulfonyl Chloride

This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p. 693 (1963).[1]

Table 1: Reagent and Material Quantities

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles | Molar Eq. |

| Disodium naphthalene-1,5-disulfonate (anhydrous) | 332.26 | 132.8 | 0.40 | 1.0 |

| Phosphorus pentachloride (PCl₅) | 208.24 | 204.3 | 1.00 | 2.5 |

| Chloroform (CHCl₃) | - | 2 L | - | - |

| Distilled Water | - | 750 mL | - | - |

Procedure:

-

Drying: The disodium salt of naphthalene-1,5-disulfonic acid must be thoroughly dried at 140°C for at least 24-48 hours prior to use.[1]

-

Reaction Setup: In a 1 L round-bottomed flask, thoroughly mix the finely divided phosphorus pentachloride (204.3 g, 1.0 mol) and the dried disodium salt (132.8 g, 0.4 mol). Equip the flask with an air condenser fitted with a calcium chloride drying tube.

-

Heating: Place the flask in an oil bath preheated to 110°C. Maintain this temperature for 1 hour, periodically removing the condenser to briefly stir the thickening mixture with a glass rod.[1]

-

Removal of Byproducts: After 1 hour, the product is a thick paste. Remove the flask from the oil bath and heat it on a steam cone under vacuum (water aspirator) for 2 hours. This step is crucial to remove the volatile POCl₃ and any unreacted PCl₅.[1]

-

Work-up and Extraction: Allow the flask to cool. Pulverize the resulting dry cake in a mortar and transfer it to a 4 L beaker. Add distilled water (750 mL) and chloroform (2 L). Heat the mixture to boiling on a steam bath with vigorous stirring until most of the solid dissolves.[1]

-

Separation: Transfer the hot mixture to a large separatory funnel and separate the layers while still hot. The product is in the lower chloroform layer.

-

Crystallization: Filter the hot chloroform solution through a fluted filter. Reduce the volume of the chloroform by evaporation to approximately 250 mL. Cool the solution in an ice bath to induce crystallization.

-

Isolation: Collect the crystalline product by filtration. Further concentration of the mother liquor will yield additional product. The total yield is typically 85–115 g (65–88%), with a melting point of 181–183°C.[1]

Stage 2: Reduction to this compound

The core of the synthesis is the reduction of the two sulfonyl chloride groups to thiol groups. Several reducing agents are capable of this transformation, including zinc dust, lithium aluminum hydride, and triphenylphosphine.[2][3][4] However, a widely used and effective method for reducing arylsulfonyl chlorides is the use of stannous chloride (SnCl₂) dihydrate in the presence of concentrated acid.[3] This method is generally high-yielding and tolerant of the aromatic naphthalene core.

Mechanistic Insight

The reduction of a sulfonyl chloride with Sn(II) is a complex process. The tin(II) ion acts as the reducing agent, being oxidized to tin(IV). The reaction proceeds through intermediate sulfinic acids, which are further reduced to the corresponding thiols. The concentrated hydrochloric acid serves both as a proton source and as a medium to keep the tin species in solution.

Experimental Workflow Diagram

Caption: Experimental workflow for the reduction step.

Experimental Protocol: this compound

This is a representative protocol based on established procedures for the reduction of arylsulfonyl chlorides.[3] Researchers should perform this reaction on a small scale initially to optimize conditions.

Table 2: Reagent and Material Quantities for Reduction

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles | Molar Eq. |

| 1,5-Naphthalenedisulfonyl chloride | 327.20 | 32.7 | 0.10 | 1.0 |

| Stannous chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 135.4 | 0.60 | 6.0 |

| Concentrated Hydrochloric Acid (~37%) | - | ~150 mL | - | - |

| Glacial Acetic Acid | - | ~200 mL | - | - |

Procedure:

-

Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, addition funnel, and thermometer, suspend 1,5-naphthalenedisulfonyl chloride (32.7 g, 0.1 mol) in glacial acetic acid (200 mL). Cool the flask in an ice-salt bath to 0-5°C.

-

Reducing Agent Preparation: In a separate beaker, carefully dissolve stannous chloride dihydrate (135.4 g, 0.6 mol) in concentrated hydrochloric acid (150 mL). This process may be exothermic; cool the beaker in an ice bath as needed.

-

Addition: Slowly add the stannous chloride solution to the stirred sulfonyl chloride suspension via the addition funnel over 45-60 minutes. Maintain the internal temperature below 10°C during the addition.

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1 hour. Then, gently heat the reaction mixture to 80-90°C and maintain this temperature for 3-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 1 kg of crushed ice with vigorous stirring. A precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with distilled water until the washings are neutral to pH paper.

-

Drying: Dry the product in a vacuum desiccator over P₂O₅ or KOH. The expected product is a solid with a melting point reported around 120-121°C.[5]

Purification and Characterization

Purification Challenges and Strategy

The purification of this compound presents unique challenges. The compound has low solubility in many common organic solvents, which can make recrystallization difficult.[5] Furthermore, thiols are susceptible to air oxidation, which can form disulfides and other impurities, often leading to discoloration of the product.

-

Recrystallization: Toluene or a mixed solvent system like toluene/heptane may be attempted. The process should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

-

Chromatography: Column chromatography is generally not recommended for this compound as it can lead to significant product loss on the column and severe tailing.[5]

-

Sublimation: Given its relatively high melting point, vacuum sublimation may be a viable purification technique for small quantities, provided the compound is thermally stable under the required conditions.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the structure by observing the characteristic signals for the aromatic protons and the thiol protons (-SH). The thiol proton signal is typically a broad singlet and its chemical shift can vary.

-

¹³C NMR: To confirm the carbon skeleton of the naphthalene ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₈S₂ = 192.30 g/mol ).

-

Melting Point: Compare with the literature value (120-121°C).[5] A sharp melting point is indicative of high purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety, Handling, and Waste Disposal

General Precautions: All manipulations should be performed in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves, must be worn at all times.

-

1,5-Naphthalenedisulfonyl Chloride: This compound is a sulfonyl chloride and should be handled with care. It is corrosive and will react with moisture. Avoid inhalation of dust and contact with skin and eyes.

-

Phosphorus Pentachloride (PCl₅): Highly corrosive and reacts violently with water. It is toxic if inhaled or swallowed. Handle only in a fume hood with appropriate PPE.

-

Stannous Chloride (SnCl₂): Harmful if swallowed and causes skin and eye irritation.

-

Concentrated Acids (HCl, Acetic Acid): Highly corrosive. Handle with extreme care, ensuring appropriate PPE is used.

-

This compound: Thiols are known for their strong, unpleasant odors. The final product and any reaction mixtures containing it should be handled in a fume hood. While specific toxicity data for this compound is limited, it should be treated as a potentially hazardous chemical. Avoid skin contact and inhalation.

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Aqueous acidic waste should be neutralized before disposal. Organic waste containing thiols should be collected in a designated, sealed container.

References

-

Newman, M. S.; Deno, N. C. 2-Naphthalenethiol. Org. Syn.1951 , 31, 78. DOI: 10.15227/orgsyn.031.0078. [Link]

-

Bellale, E.; Chaudhari, M. K.; Akamanchi, K. G. Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. ResearchGate, 2009 . [Link]

-

Adams, R.; Marvel, C. S. Thiophenol. Org. Syn.1921 , 1, 84. DOI: 10.15227/orgsyn.001.0084. [Link]

-

Brandsma, L.; Verkruijsse, H. D. 2-Thiophenethiol. Org. Syn.1990 , 68, 204. DOI: 10.15227/orgsyn.068.0204. [Link]

-

Bellale, E. V.; Chaudhari, M. K.; Akamanchi, K. G. A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols. ResearchGate, 2009 . [Link]

- Mylroie, V. L.; Doles, J. K. Hydrogen reduction of sulfonyl chlorides to thiols. Google Patents, AU3869901A, filed March 28, 1990.

-

Organic Chemistry Portal. Reduction of Sulfonyl Chlorides. [Link]

-

Mylroie, V. L.; Doles, J. K. Reduction of Sulfonyl Chlorides to Thiols. In Catalysis of Organic Reactions; Blackburn, D. W., Ed.; CRC Press, 1990. [Link]

-

Feng, Y.; Wu, X.; Wang, Z.; Zhao, Y.; Li, Y.; Ding, J.; Kun, F. A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Org. Lett.2009 , 11 (22), 5150–5153. DOI: 10.1021/ol9020948. [Link]

-

Caesar, P. D. Naphthalene-1,5-disulfonyl chloride. Org. Syn.1949 , 29, 71. DOI: 10.15227/orgsyn.029.0071. [Link]

- Idemitsu Kosan Co., Ltd. 1, 6-naphthalene dithiol and process for producing the same. Google Patents, CN117157277A, published December 1, 2023.

- Du Pont. Preparation of 1, 5-naphthalene disulfonyl chloride. Google Patents, US2827487A, published March 18, 1958.

-

Kotha, S.; Ghosh, A. K.; Manivannan, E. Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. ResearchGate, 2001 . [Link]

-

Larrow, J. F.; Hu, B.; Schaus, S. E. 2,5-Dibromo-1,1-dimethyl-3,4-diphenyl-1H-silole. Org. Syn.2007 , 84, 204. DOI: 10.15227/orgsyn.084.0204. [Link]

-

Khalafi-Nezhad, A.; Fareghi Alamdari, R. Stannous Chloride: A Reagent for Removal of Dimethoxytrityl Group from 5'-Dimethoxytrityl Nucleosides. Iran. J. Chem. Chem. Eng.1998 , 17 (2), 58-60. [Link]

Sources

Introduction: The Structural Significance of 1,5-Naphthalenedithiol

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,5-Naphthalenedithiol

This guide provides a comprehensive overview of this compound (CAS No. 5325-88-2), a key organosulfur compound. Designed for researchers, chemists, and professionals in materials science and drug development, this document delves into its core physical properties, chemical behavior, synthesis, and handling protocols, grounding all claims in authoritative data.

This compound, also known as 1,5-dimercaptonaphthalene, is an aromatic dithiol featuring a rigid naphthalene backbone with two thiol (-SH) functional groups positioned at the C1 and C5 positions.[1] This specific peri-positioning of the thiol groups imparts unique stereochemical and reactive properties, making it a valuable building block in supramolecular chemistry, a robust ligand for metal complexes, and a precursor for advanced polymer and materials synthesis. Its rigid structure and the nucleophilic nature of its sulfur atoms are central to its utility.

The compound's molecular formula is C₁₀H₈S₂, with a molecular weight of approximately 192.3 g/mol .[1] Understanding its physical properties is paramount for its effective use in experimental design, dictating choices of solvents, reaction temperatures, and purification methods.

Core Physicochemical Properties

The physical characteristics of this compound are summarized below. These values are critical for predicting its behavior in various laboratory and industrial settings.

| Property | Value | Source |

| CAS Number | 5325-88-2 | [1] |

| Molecular Formula | C₁₀H₈S₂ | [1] |

| Molecular Weight | 192.3 g/mol | [1] |

| Appearance | Solid (inferred from melting point) | |

| Melting Point | 121 °C | [1] |

| Boiling Point | 353.7 °C at 760 mmHg | [1] |

| Density | 1.292 g/cm³ | [1] |

| Flash Point | 178.6 °C | [1] |

| Refractive Index | 1.747 | [1] |

| Solubility | Insoluble in water; generally soluble in nonpolar organic solvents such as ethers and chlorinated hydrocarbons. | Inferred from the hydrophobic naphthalene core and properties of analogous compounds.[2] |

The high melting point confirms that this compound is a solid at standard temperature and pressure. Its high boiling point is indicative of strong intermolecular forces. Due to its large, nonpolar naphthalene core, it exhibits poor solubility in aqueous solutions but is readily dissolved by organic solvents, a crucial factor for its use in organic synthesis.[2]

Synthesis and Chemical Reactivity

Synthetic Pathway Overview

The synthesis of aromatic thiols often involves the reduction of a more stable sulfur-containing precursor, such as a sulfonyl chloride. This approach avoids the premature oxidation of the desired thiol. A common and reliable pathway to this compound begins with the disulfonation of naphthalene, followed by conversion to the disulfonyl chloride, and finally, reduction to the dithiol.

Caption: General synthetic workflow for this compound.

Key Chemical Reactivity

The chemistry of this compound is dominated by its two thiol groups:

-

Acidity and Nucleophilicity: The thiol protons are weakly acidic and can be removed by a base to form the corresponding dithiolate. This dithiolate is a potent binucleophile, readily reacting with alkyl halides and other electrophiles at both sulfur atoms.

-

Oxidation: Thiols are susceptible to oxidation. In the presence of mild oxidizing agents, this compound can undergo intramolecular cyclization to form a disulfide-bridged ring system or intermolecular polymerization. Careful handling under an inert atmosphere is therefore essential to prevent unwanted side reactions.

-

Coordination Chemistry: As a bidentate ligand, the two sulfur atoms can chelate to a single metal center, forming a stable five- or six-membered ring. This property is exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Caption: Chelation of a metal center by the 1,5-naphthalenedithiolate ligand.

Analytical Characterization

Confirming the identity and purity of this compound requires standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the six protons on the naphthalene ring. A broad singlet, whose chemical shift is concentration and solvent-dependent, will appear for the two equivalent thiol protons (-SH).

-

¹³C NMR: The spectrum will display distinct signals for the carbon atoms of the naphthalene ring, with the carbons bonded to the sulfur atoms (C1 and C5) being characteristically shifted.

-

-

Infrared (IR) Spectroscopy: A key diagnostic peak is the S-H stretching vibration, which appears as a weak but sharp band in the region of 2550-2600 cm⁻¹. Strong absorptions corresponding to aromatic C-H and C=C stretching will also be present.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a prominent molecular ion (M⁺) peak at m/z ≈ 192, confirming the molecular weight.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[1][3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][3]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3] Avoid contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[1] Do not eat, drink, or smoke in the work area.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] To prevent oxidation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).[3]

Experimental Protocols

Protocol: Representative Synthesis via Reduction

This protocol describes the final reduction step in the synthesis of this compound from its corresponding disulfonyl chloride.

Objective: To reduce Naphthalene-1,5-disulfonyl chloride to this compound.

Materials:

-

Naphthalene-1,5-disulfonyl chloride

-

Granular Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Place the flask in a heating mantle.

-

Reaction Mixture: To the flask, add Naphthalene-1,5-disulfonyl chloride (1 equivalent) and granular tin (excess, ~6-8 equivalents).

-

Acid Addition: Slowly add concentrated HCl through the condenser. The reaction is exothermic and will begin to reflux.

-

Reflux: Once the initial reaction subsides, heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cooling and Quenching: Allow the mixture to cool to room temperature. Decant the acidic solution away from the excess tin into a beaker of ice.

-

Extraction: Transfer the cooled aqueous solution to a separatory funnel. Extract the product with diethyl ether (3x).

-

Washing: Combine the organic extracts and wash sequentially with water and then with a saturated NaHCO₃ solution until the effervescence ceases. Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol: Sample Preparation for ¹H NMR Analysis

Objective: To prepare a sample of this compound for analysis by ¹H NMR spectroscopy.

Materials:

-

Synthesized this compound

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube

-

Pasteur pipette

-

Vial and spatula

Procedure:

-

Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Solvent Addition: Using a Pasteur pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is a good first choice for non-polar compounds) to the vial.

-

Dissolution: Gently swirl or vortex the vial to completely dissolve the solid. If the compound does not dissolve, DMSO-d₆ can be used as an alternative.

-

Transfer: Carefully transfer the clear solution into a clean NMR tube using a Pasteur pipette. Avoid transferring any solid particles.

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

References

-

The Good Scents Company. (n.d.). 1,5-naphthalenediol, 83-56-7. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Naphthalenethiol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthalenethiol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1,5-Naphthalenediol. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Naphthalenethiol (CAS 529-36-2). Retrieved from [Link]

- Google Patents. (n.d.). US3042724A - Preparation of naphthalenethiol.

- Google Patents. (2023, December 1). CN117157277A - 1, 6-naphthalene dithiol and process for producing the same.

-

SpectraBase. (n.d.). 1,5-Naphthalenediol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,5-Naphthalenediol (CAS 83-56-7). Retrieved from [Link]

-

PubChem. (n.d.). 1,5-Dihydroxynaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on 1,5-naphthalenediol (A18). Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

-

NIST. (n.d.). 1,5-Naphthalenediol. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,5-Dihydroxynaphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,5-Dihydroxynaphthalene. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenethiol. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Retrieved from [Link]

-

NIST. (n.d.). 1,5-Naphthalenediol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,5-Naphthalenedithiol (CAS 5325-88-2)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Naphthalenedithiol, identified by CAS number 5325-88-2, is a rigid, aromatic dithiol that has emerged as a critical building block in supramolecular chemistry and materials science. Its unique structure—a naphthalene core functionalized with thiol groups at the distal 1 and 5 positions—provides a well-defined, linear, and conjugated scaffold. This geometry is exceptionally suited for applications requiring precise molecular-level assembly, such as in the formation of self-assembled monolayers (SAMs), conductive coordination polymers, and as a linker in molecular electronics. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and key applications, providing the technical insights necessary for its effective utilization in advanced research.

Physicochemical and Spectroscopic Properties

This compound is a powder or crystalline solid at room temperature.[1] The two thiol groups are the primary sites of reactivity, readily deprotonated to form thiolate anions that can bind strongly to metal surfaces and ions. The rigid naphthalene backbone ensures a defined separation and orientation between these functional groups, a crucial feature for creating ordered molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5325-88-2 | [2] |

| Molecular Formula | C₁₀H₈S₂ | [3] |

| Molecular Weight | 192.3 g/mol | [3] |

| Melting Point | 121 °C | [1][3] |

| Boiling Point | 353.7 °C at 760 mmHg (Predicted) | [1][3] |

| Density | 1.292 g/cm³ (Predicted) | [1][3] |

| pKa | 6.01 (Predicted) | [1] |

| Appearance | Powder to crystal | [1] |

Note: Some properties are based on computational predictions and should be considered as estimates.

Spectroscopic characterization is essential for verifying the identity and purity of this compound. While a comprehensive public database of its spectra is limited, typical characterization would involve:

-

¹H NMR: Peaks corresponding to the aromatic protons on the naphthalene ring and a characteristic peak for the thiol protons (-SH).

-

¹³C NMR: Signals for the distinct carbon environments within the naphthalene core.

-

FTIR: A key feature would be the S-H stretching vibration, typically observed in the 2550-2600 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 192.3 g/mol .[3]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of a suitable precursor, such as 1,5-naphthalenedisulfonic acid or its corresponding sulfonyl chloride derivative.[2] This multi-step process requires careful control of reaction conditions to achieve high purity.

Experimental Protocol: Synthesis via Reduction of 1,5-Naphthalenedisulfonyl Chloride

This protocol is a representative method based on established chemical principles for the reduction of sulfonyl chlorides to thiols.

Causality: The choice of a strong reducing agent like lithium aluminum hydride (LiAlH₄) or tin(II) chloride (SnCl₂) in an acidic medium is critical. The sulfonyl chloride is a stable precursor, and a potent reductant is required to efficiently convert the sulfonyl groups (-SO₂Cl) to thiol groups (-SH). The reaction must be performed under an inert atmosphere to prevent the oxidative dimerization of the resulting thiols into disulfides.

Step-by-Step Methodology:

-

Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus must be thoroughly dried to prevent quenching of the reducing agent.

-

Reaction: 1,5-Naphthalenedisulfonyl chloride is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran, THF). The flask is purged with nitrogen.

-

Reduction: A solution of a suitable reducing agent (e.g., SnCl₂ in concentrated HCl) is added dropwise to the stirred solution at a controlled temperature (typically 0 °C to room temperature).

-

Reflux: Following the addition, the reaction mixture is heated to reflux for a period of 4 to 12 hours to ensure the complete reduction of both sulfonyl chloride groups.[4] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Quenching & Extraction: After cooling, the reaction is carefully quenched by the slow addition of water or a dilute acid. The product is then extracted into an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure this compound.

Reactivity and Coordination Chemistry

The primary utility of this compound stems from the high affinity of its thiol groups for metals. This interaction forms the basis of its applications in self-assembly and coordination chemistry.

Role as a Bridging Ligand

The thiol groups can be deprotonated to form thiolates (S⁻), which act as excellent nucleophiles and ligands for metal ions. The linear and rigid nature of the naphthalene backbone forces the two thiol groups to be approximately 7 Å apart, making this compound an ideal bridging ligand . It can link two metal centers, be they individual ions, metal clusters, or nanoparticles, creating well-defined, ordered structures. This predictable coordination is fundamental to its use in constructing metal-organic frameworks (MOFs) and coordination polymers.[5]

Caption: Workflow for SAM formation and characterization.

Molecular Electronics

In the field of molecular electronics, individual molecules are used as active components in electronic circuits. This compound is a canonical example of a "molecular wire." Its conjugated π-system facilitates electron transport along the length of the molecule.

Causality: When a single molecule of this compound is trapped between two nanoelectrodes (e.g., using a scanning tunneling microscope break-junction technique), it can bridge the gap. [6]The thiol end groups form robust electrical and mechanical contacts with the gold electrodes. [7]Applying a voltage bias across this junction allows a current to flow through the molecule. The conductance of this single-molecule junction is a fundamental property of the molecule itself and is a subject of intense research. The rigid, conjugated structure of this compound provides a direct and efficient pathway for charge transport. [6]

Caption: this compound as a molecular wire.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. [5]The predictable geometry and bifunctional nature of this compound make it a valuable linker for creating MOFs with interesting electronic or catalytic properties. The inclusion of sulfur and a conjugated backbone can impart conductivity or redox activity to the resulting framework, which is not typical of MOFs built with carboxylate-based linkers.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. [3][8]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. [8]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [9]Avoid creating dust. Wash hands thoroughly after handling. [8]* Storage: Store in a cool, dry, and dark place in a tightly sealed container. [8]It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant. [9]

Conclusion

This compound is a versatile and powerful molecule for the bottom-up construction of functional materials and molecular-scale devices. Its rigid, linear geometry and the robust anchoring chemistry of its thiol groups provide researchers with a high degree of control over molecular architecture. From forming highly ordered self-assembled monolayers to acting as a conductive wire in single-molecule junctions, its properties are central to advancing the fields of nanotechnology, materials science, and molecular electronics. A thorough understanding of its synthesis, reactivity, and handling is paramount for any scientist seeking to harness its unique capabilities.

References

-

Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - RSC Publishing . [Link]

-

Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications - MDPI . [Link]

-

Non-chemisorbed gold-sulfur binding prevails in self-assembled monolayers - PubMed . [Link]

-

Electronic devices using thiolated naphthalene and azulene molecules... - ResearchGate . [Link]

- 1, 6-naphthalene dithiol and process for producing the same - Google P

Sources

- 1. 5325-88-2 | CAS DataBase [chemicalbook.com]

- 2. 1,5-DIMERCAPTONAPHTHALENE CAS#: 5325-88-2 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. CN117157277A - 1, 6-naphthalene dithiol and process for producing the same - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Non-chemisorbed gold-sulfur binding prevails in self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

solubility of 1,5-Naphthalenedithiol in organic solvents

An In-depth Technical Guide to the Solubility of 1,5-Naphthalenedithiol in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (NDT). Due to a lack of extensive, publicly available quantitative solubility data, this document focuses on the underlying theoretical principles governing NDT's solubility, provides robust, step-by-step experimental protocols for its determination, and presents a predicted solubility profile in a range of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals who utilize NDT in synthesis, materials science, and other applications where solvent selection is critical for process optimization and success.

Introduction to this compound

This compound (C₁₀H₈S₂), a bifunctional organosulfur compound, is a key building block in coordination chemistry, polymer science, and materials science. Its rigid naphthalene backbone and two reactive thiol functional groups allow it to act as a potent bridging ligand for metal nanoparticles and surfaces, or as a monomer in the synthesis of advanced polymers. Understanding its solubility is a prerequisite for its effective use, influencing everything from reaction kinetics and purification methods to the formation of self-assembled monolayers and thin films. This guide provides the foundational knowledge required to rationally select solvents and design robust experimental systems involving this compound.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" serves as an excellent starting point for predicting the solubility of this compound.[1][2]

The molecular structure of NDT is inherently dichotomous:

-

Aromatic Naphthalene Core: The large, fused ring system is nonpolar, hydrophobic, and capable of engaging in π-π stacking interactions. This feature promotes solubility in nonpolar and aromatic solvents. The calculated XLogP3 value of 3.4 indicates a moderate degree of lipophilicity.[3]

-

Thiol (-SH) Functional Groups: The two thiol groups are polar and can act as weak hydrogen bond donors. This allows for specific interactions with polar solvents, particularly those that are effective hydrogen bond acceptors.

This dual nature means that the ideal solvent will possess characteristics that can favorably interact with both the nonpolar core and the polar functional groups. Conversely, solvents that are extremely polar and dominated by strong hydrogen bonding networks (like water) are poor candidates, as the energy required to break the solvent-solvent interactions is not sufficiently compensated by solute-solvent interactions. The high melting point of NDT (121 °C) suggests strong solute-solute intermolecular forces in the solid state, which must be overcome by the solvent for dissolution to occur.[3][4]

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile of this compound

Based on the theoretical principles outlined above, the following table summarizes the predicted qualitative solubility of this compound across a spectrum of common organic solvents. These predictions await quantitative experimental verification.

| Solvent | Class | Relative Polarity[2] | Predicted Solubility | Rationale |

| Hexane | Nonpolar | 0.009 | Low / Insoluble | Favorable interaction with the naphthalene core, but unable to solvate the polar thiol groups effectively. |

| Toluene | Nonpolar (Aromatic) | 0.099 | Moderate to High | Aromatic nature allows for strong π-π interactions with the naphthalene core. Low overall polarity is favorable. |

| Chloroform (CHCl₃) | Weakly Polar | 0.259 | Moderate to High | Capable of interacting with the aromatic system and can act as a weak hydrogen bond donor to the thiol sulfur. |

| Dichloromethane (DCM) | Polar Aprotic | 0.309 | Moderate | Balances polarity to interact with thiols and nonpolar character to dissolve the naphthalene ring. |

| Diethyl Ether | Polar Aprotic | 0.117 | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolarity is less than aromatic solvents. The isomer 2-naphthalenethiol is very soluble.[5] |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Moderate | The cyclic ether structure provides a good hydrogen bond acceptor site in a relatively nonpolar molecule. |

| Acetone | Polar Aprotic | 0.355 | Moderate | The ketone is a good hydrogen bond acceptor, but the overall polarity may be slightly too high for optimal dissolution of the large nonpolar core. |

| Ethyl Acetate | Polar Aprotic | 0.228 | Low to Moderate | Ester group is a hydrogen bond acceptor, but the solvent is less polar than acetone. |

| Acetonitrile | Polar Aprotic | 0.460 | Low | High polarity and weak H-bond acceptance make it a less effective solvent for the largely nonpolar solute. |

| Dimethylformamide (DMF) | Polar Aprotic | 0.386 | Moderate to High | Excellent hydrogen bond acceptor with sufficient polarity to solvate thiol groups, often effective for moderately polar compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Moderate to High | Strongest common hydrogen bond acceptor, highly effective at solvating the thiol groups. May be the best polar aprotic option. |

| Methanol | Polar Protic | 0.762 | Low | Strong solvent-solvent hydrogen bonding network is difficult for the nonpolar NDT to disrupt. |

| Ethanol | Polar Protic | 0.654 | Low | Similar to methanol; the isomer 2-naphthalenethiol is noted as very soluble, suggesting NDT may have some solubility.[5] |

| Water | Polar Protic | 1.000 | Insoluble | Highly unfavorable interaction between the nonpolar naphthalene core and the water hydrogen bonding network. |

Experimental Determination of Solubility

To obtain quantitative data, standardized experimental protocols are necessary. The following methods are recommended.

Protocol 1: Qualitative Solubility Assessment

This rapid method is used to quickly screen solvents and estimate solubility ranges.[6][7]

Methodology:

-

Preparation: Add approximately 10-20 mg of this compound to a small, dry test tube.

-

Solvent Addition: Add the chosen solvent dropwise (e.g., in 0.1 mL increments) to the test tube.

-

Agitation: After each addition, cap the test tube and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution for any remaining solid particles.

-

Classification:

-

Soluble: Complete dissolution in <1 mL of solvent.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution of the solid.

-

Protocol 2: Quantitative Gravimetric "Shake-Flask" Method

This is a gold-standard method for accurately determining the equilibrium solubility of a compound at a specific temperature.[8]

Workflow Diagram:

Caption: Experimental workflow for the quantitative gravimetric method.

Methodology:

-

Slurry Preparation: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed, airtight vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a shaker bath set to the desired constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the vial from the shaker and allow it to stand at the same constant temperature until the excess solid has settled, leaving a clear supernatant. Centrifugation can be used to accelerate this step.

-

Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a syringe. To avoid premature precipitation, the syringe should be pre-equilibrated to the working temperature.

-

Filtration: Immediately pass the sample through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step removes any microscopic solid particles.

-

Solvent Evaporation: Remove the solvent from the filtered sample under reduced pressure (e.g., using a rotary evaporator or vacuum oven) until a constant weight of the dried solid is achieved.

-

Calculation: Weigh the vial containing the dried solute. The solubility is calculated as the mass of the recovered solute divided by the volume of the aliquot taken.

Solubility (mg/mL) = (Mass of vial + solute) - (Mass of empty vial) / Volume of aliquot (mL)

Practical Applications and Implications

The choice of solvent is critical for the successful application of this compound:

-

Synthesis and Purification: For reactions, a solvent that provides moderate to high solubility (e.g., Toluene, DMF, DMSO) is often required for efficient mass transport and reaction kinetics. For purification by recrystallization, a solvent pair is ideal: one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[9]

-

Materials Fabrication: In creating self-assembled monolayers on metal surfaces, a solvent must be chosen that dissolves the NDT without degrading the substrate. For creating polymer films, the solvent's volatility and its ability to dissolve both the NDT monomer and the resulting polymer are key considerations.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from related compounds like 1,5-Naphthalenediol and other thiols suggest appropriate precautions.[10][11][12]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its solutions.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[11] Thiols are known for their strong, unpleasant odors; proper containment is advised.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with a complex solubility profile, driven by the interplay between its large, nonpolar aromatic core and its two polar thiol groups. While quantitative data is sparse, a strong predictive understanding can be achieved by applying fundamental chemical principles. It is predicted to have the highest solubility in polar aprotic solvents like DMSO and DMF, or in aromatic solvents like toluene. For precise applications, the experimental protocols provided herein offer a robust framework for generating reliable, quantitative solubility data, enabling the rational design of chemical processes and material fabrications.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- How to determine the solubility of a substance in an organic solvent? (2024).

- Polarity of Solvents. Chemedia.

- Experiment: Solubility of Organic & Inorganic Compounds. Ochemonline.

- Properties of Common Organic Solvents. (2022). University of Minnesota.

- EXPERIMENT 1 DETERMIN

- Reagents & Solvents: Solvents and Polarity. University of Rochester.

- Polarities of Solvents. Shodex HPLC Columns and Standards.

- naphthalene-1,5-dithiol. ECHEMI.

- SAFETY DATA SHEET - 1,5-Naphthalenediol. (2013). Fisher Scientific.

- SAFETY DATA SHEET - 2-Naphthalenethiol. (2025). TCI Chemicals.

- SAFETY DATA SHEET - 1-Naphthalenethiol. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET - Naphthalene. (2010). Thermo Fisher Scientific.

- SAFETY DATA SHEET - 1-Thionaphthol. (2024). Fisher Scientific.

- 2-Naphthalenethiol >=95%. Sigma-Aldrich.

- 2-Naphthalenethiol. Grokipedia.

- CN117157277A - 1, 6-naphthalene dithiol and process for producing the same. (2023).

- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024). American Chemical Society.

Sources

- 1. chem.ws [chem.ws]

- 2. www1.chem.umn.edu [www1.chem.umn.edu]

- 3. echemi.com [echemi.com]

- 4. CN117157277A - 1, 6-naphthalene dithiol and process for producing the same - Google Patents [patents.google.com]

- 5. 2-萘硫醇 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. youtube.com [youtube.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 1,5-Naphthalenedithiol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of 1,5-naphthalenedithiol, a molecule of significant interest in coordination chemistry, materials science, and as a versatile building block in organic synthesis. While direct experimental data for this compound is limited in publicly accessible literature, this document synthesizes the available information, draws logical inferences from closely related analogues, and presents a comprehensive overview of its molecular structure, properties, and potential applications.

Introduction: The Significance of Aromatic Dithiols

Aromatic dithiols are a class of organosulfur compounds characterized by the presence of two thiol (-SH) groups attached to an aromatic ring system. The strategic placement of these functional groups imparts unique chemical reactivity and coordination properties. The naphthalene scaffold, a bicyclic aromatic hydrocarbon, provides a rigid and electronically rich framework. In the case of this compound, the positioning of the thiol groups at the C1 and C5 positions dictates a specific spatial arrangement that is crucial for its role as a ligand in the formation of metal complexes and coordination polymers. The sulfur atoms, with their lone pairs of electrons, act as effective coordinating sites for a variety of metal ions.

Molecular Structure and Properties

The fundamental structure of this compound consists of a naphthalene core with two thiol groups substituted at the peri positions.

Key Molecular and Physical Properties:

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₀H₈S₂ | Based on the structure |

| Molecular Weight | 192.30 g/mol | Calculated from the molecular formula |

| Melting Point | 120-121 °C | [1] |

| Appearance | Expected to be a solid at room temperature | Based on the melting point |

| Solubility | Expected to be soluble in organic solvents and insoluble in water | General property of aromatic thiols |

The planarity of the naphthalene ring system is a defining feature of the molecule. The carbon-carbon bond lengths within the rings are expected to be intermediate between single and double bonds, characteristic of aromatic systems. The C-S bond lengths and C-S-H bond angles would be in line with typical values for aromatic thiols.

Synthesis of this compound: A Methodological Approach

Workflow for the Synthesis of this compound:

Caption: A two-step synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of Naphthalene-1,5-disulfonyl chloride

-

To a stirred solution of naphthalene in a suitable inert solvent (e.g., a chlorinated hydrocarbon), slowly add an excess of chlorosulfonic acid at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.

Step 2: Reduction to this compound

-

Suspend the crude naphthalene-1,5-disulfonyl chloride in a suitable acidic medium (e.g., concentrated hydrochloric acid).

-

Add a reducing agent, such as tin (Sn) powder, portion-wise while maintaining a controlled temperature.

-

Heat the reaction mixture under reflux for several hours until the reduction is complete.

-

Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization: An Inferred Profile

Direct spectroscopic data for this compound is scarce. However, based on the known spectra of related compounds like 1,5-naphthalenediol and other aromatic thiols, a predictive characterization can be outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the coupling of the aromatic protons. The spectrum would likely show three distinct multiplets in the aromatic region (δ 7.0-8.0 ppm). The thiol protons (-SH) would appear as a broad singlet, the chemical shift of which would be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum would display five signals for the ten carbon atoms of the naphthalene ring due to the molecule's symmetry. The carbon atoms attached to the sulfur atoms would be deshielded and appear at a characteristic chemical shift.

Infrared (IR) Spectroscopy:

The IR spectrum would provide key information about the functional groups present.

-

S-H Stretch: A weak to medium absorption band is expected in the region of 2550-2600 cm⁻¹, characteristic of the S-H stretching vibration.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ would indicate the aromatic C-H stretching vibrations.

-

Aromatic C=C Stretch: Multiple sharp absorption bands in the 1400-1600 cm⁻¹ region would correspond to the C=C stretching vibrations within the naphthalene ring.

-

C-S Stretch: A weaker absorption in the fingerprint region would be attributable to the C-S stretching vibration.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 192. Fragmentation patterns would likely involve the loss of sulfur and sulfhydryl radicals.

Reactivity and Applications: A Landscape of Possibilities

The chemical behavior of this compound is governed by the nucleophilicity of the thiol groups and the electronic properties of the naphthalene ring.

Key Reactions and Potential Applications:

-

Coordination Chemistry: The two thiol groups are ideally positioned to act as a bidentate ligand, chelating to a single metal center or bridging between two metal centers to form coordination polymers and metal-organic frameworks (MOFs).[2][3] The nature of the metal ion and the reaction conditions would dictate the dimensionality and properties of the resulting materials.

Caption: Coordination behavior of this compound.

-

Organic Synthesis: The thiol groups can undergo a variety of reactions, including alkylation, acylation, and oxidation to disulfides. These reactions allow for the incorporation of the rigid naphthalene-1,5-dithio moiety into larger organic molecules. A patent describes the use of this compound as a precursor in the synthesis of more complex molecules.[1]

-

Materials Science: Polymers incorporating the this compound unit are of interest for their potential electronic and optical properties. The sulfur atoms can enhance the material's affinity for certain surfaces and contribute to its charge transport characteristics.

Safety and Handling

As with all thiols, this compound should be handled with care in a well-ventilated fume hood. Thiols are known for their strong, unpleasant odors. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a molecule with significant untapped potential. While a comprehensive experimental characterization is yet to be widely published, its structural features and the known chemistry of aromatic dithiols point towards a rich and varied landscape of applications in coordination chemistry, organic synthesis, and materials science. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its capabilities.

References

- Ott, I., & Gust, R. (2007). Non Platinum Metal Complexes as Anti-cancer Drugs. Archiv der Pharmazie, 340(3), 117–126.

- Ali, M. Y. (2014). Chemical synthesis, special characterization and antimicrobial studies on complexes of Ni(II), Cu(II) and Zn(II) with N,N-di(ohydroxybenzenoylmethylene) ethylenediamine. American Journal of Bioscience, 2(6-1), 22-34.

- Al-Daffaay, R. K. H. (2022). Preparation and spectroscopic characterization of transition metal complexes with Schiff base 2-[1-(1H-indol-3-yl)ethylimino)methyl]naphthalene-1-ol. Baghdad Science Journal, 19(5), 1036–1044.

- European Commission. (2010). Opinion of the Scientific Committee on Consumer Safety on 1,5-naphthalenediol (A18).

- CN117157277A - 1, 6-naphthalene dithiol and process for producing the same - Google P

- Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents - PMC. (2025).

- 1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity - NIH.

Sources

- 1. CN117157277A - 1, 6-naphthalene dithiol and process for producing the same - Google Patents [patents.google.com]

- 2. Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1,5-Naphthalenedithiol: Characterization via NMR, IR, and UV-Vis Techniques

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,5-Naphthalenedithiol. While direct, consolidated spectral data for this specific compound is not abundantly available in public databases, this document serves as an in-depth manual for researchers, scientists, and professionals in drug development. By leveraging data from analogous compounds—naphthalene and aromatic thiols—we will predict the expected spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. More importantly, this guide details the robust experimental protocols required to obtain high-quality spectra and provides the foundational knowledge for their accurate interpretation. The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a bifunctional aromatic compound featuring a naphthalene core substituted with two thiol (-SH) groups at the 1 and 5 positions. The naphthalene moiety provides a rigid, planar, and electron-rich scaffold, while the thiol groups offer reactive sites for forming disulfide bonds, coordinating with metal surfaces, or participating in various organic reactions. This unique combination of properties makes it a valuable building block in materials science, coordination chemistry, and the synthesis of complex organic molecules.

Accurate structural confirmation and purity assessment are paramount for any application. Spectroscopic techniques are the cornerstone of this characterization. This guide provides the theoretical and practical framework for analyzing this compound using NMR, IR, and UV-Vis spectroscopy.

First, let's visualize the molecule at the heart of our discussion.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its symmetric structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's C₂ symmetry axis.

-

Aromatic Protons (H2, H4, H6, H8 and H3, H7): The naphthalene core has three distinct proton environments. The protons adjacent to the thiol-substituted carbons (H2, H8) and the other set of alpha protons (H4, H6) will be in one environment, while the beta protons (H3, H7) will be in another. The aromatic protons of naphthalene itself appear as two multiplets around 7.84 ppm and 7.48 ppm.[1][2] The electron-donating nature of the thiol group is expected to cause a slight upfield shift for the adjacent protons.

-

Thiol Protons (S-H): The thiol proton signal is a singlet and its chemical shift can be highly variable, typically appearing between 2.0 and 4.0 ppm.[3] Its position is sensitive to concentration, solvent, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2, H6, H4, H8 | ~7.2 - 7.8 | Multiplet | 4H |

| H3, H7 | ~7.1 - 7.6 | Multiplet | 2H |

| S-H | ~2.0 - 4.0 | Singlet | 2H |

Predicted ¹³C NMR Spectrum

Due to symmetry, only five distinct carbon signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

-

Aromatic Carbons: Naphthalene shows signals at approximately 128 ppm and 126 ppm.[4][5] The carbons directly attached to the thiol groups (C1, C5) will be significantly influenced by the sulfur atom, and their chemical shift will differ from the other substituted carbons (C4a, C8a). The remaining protonated carbons will give rise to three distinct signals.

-

Thiophenol as a Reference: In thiophenol, the carbon attached to the sulfur (C-S) appears around 129-130 ppm, while other aromatic carbons are in the 125-135 ppm range.[6][7]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1, C5 | ~130 - 135 |

| C2, C6, C4, C8 | ~125 - 130 |

| C3, C7 | ~124 - 128 |

| C4a, C8a (bridgehead) | ~132 - 136 |

Experimental Protocol for NMR Analysis

A meticulously prepared sample is crucial for acquiring a high-resolution NMR spectrum.

Caption: Workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Choose an appropriate deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Dissolve the sample in approximately 0.6-0.7 mL of the solvent in a clean, dry vial. Gentle warming or sonication may be required.

-

Transfer the solution to a standard 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.

-

-

Instrument Setup and Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune the probe for the desired nuclei (¹H and ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum. A standard acquisition may involve 16-64 scans.

-

Acquire the broadband proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay, FID) to obtain the frequency-domain spectrum.

-

Perform phase correction and baseline correction to ensure accurate peak representation.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., 7.26 ppm for CDCl₃).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Assign the peaks based on their chemical shift, multiplicity, and integration.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key signatures will be the S-H and aromatic C-H and C=C vibrations.

Predicted IR Absorption Bands

-

S-H Stretch: This is a highly characteristic, though often weak, absorption for thiols. It is expected in a relatively uncongested region of the spectrum, typically around 2550-2600 cm⁻¹.[8][9][10] Its presence would be strong evidence for the thiol functional groups.

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).[11]

-

Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the naphthalene ring gives rise to a series of absorptions in the 1450-1600 cm⁻¹ region.[11]

-

C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds and can sometimes be diagnostic of the substitution pattern.

Table 3: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| S-H Stretch | 2550 - 2600 | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-H Out-of-Plane Bending | 690 - 900 | Strong |

Experimental Protocol for IR Analysis (KBr Pellet Method)

Since this compound is a solid, the potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining its IR spectrum.[12][13]

Caption: Workflow for IR analysis using the KBr pellet method.

Step-by-Step Methodology:

-

Sample Preparation:

-

Use spectroscopy-grade KBr that has been dried in an oven (e.g., at 110°C) and stored in a desiccator to minimize moisture.[13][14]

-

In an agate mortar, place 1-2 mg of this compound and 100-200 mg of dry KBr.[12]

-

Grind the mixture thoroughly with a pestle for several minutes until the particle size is very fine and the mixture is homogenous. This is critical to reduce light scattering.[12]

-

Transfer the powder to a pellet die.

-

Place the die in a hydraulic press and apply pressure of 8-10 tons for 1-2 minutes.[12][15] Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.[13]

-

Carefully release the pressure and extract the thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Perform a baseline correction if necessary.

-

Identify and label the wavenumbers of the significant absorption peaks.

-

Assign the peaks to their corresponding molecular vibrations.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like naphthalene.

Predicted UV-Vis Absorption Spectrum

-

Naphthalene Core: The UV-Vis spectrum of polycyclic aromatic hydrocarbons (PAHs) is characterized by multiple absorption bands corresponding to π → π* transitions.[16][17] Naphthalene, for instance, exhibits strong absorptions below 300 nm.[18]

-

Effect of Thiol Substituents: The thiol groups, with their non-bonding electrons, act as auxochromes. When attached to the aromatic ring, they are expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity).[19] Organic thiols and sulfides themselves absorb between 200 and 220 nm.[19] The interaction of the sulfur lone pairs with the naphthalene π-system will likely shift the absorption maxima to longer wavelengths compared to unsubstituted naphthalene.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Transition Type | Predicted λ_max (nm) | Notes |

| π → π | ~220 - 250 | High intensity band. |

| π → π | ~280 - 330 | Series of bands with fine structure, characteristic of aromatic systems. |

Experimental Protocol for UV-Vis Analysis

Acquiring a UV-Vis spectrum of this compound requires preparing a dilute solution in a UV-transparent solvent.[20]

Caption: Workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

-

Solution Preparation:

-

Choose a solvent that dissolves the sample and is transparent in the UV region of interest (e.g., ethanol, acetonitrile, or cyclohexane).[21][22]

-

Prepare a concentrated stock solution by accurately weighing a small amount of this compound and dissolving it in a precise volume of solvent using a volumetric flask.

-

Perform serial dilutions to prepare a final sample solution with a concentration that results in a maximum absorbance between 0.1 and 1.5. This range ensures adherence to the Beer-Lambert law.[21]

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes, which are transparent to UV light.

-

Fill one cuvette with the pure solvent to be used as the blank. Place it in the spectrometer and run a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself.[21]

-

Rinse the second cuvette with a small amount of the sample solution before filling it approximately three-quarters full.

-

Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or smudges.

-

Place the sample cuvette in the spectrometer and acquire the absorption spectrum over the desired range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Conclusion

This guide establishes a comprehensive framework for the spectroscopic characterization of this compound. By understanding the foundational principles of NMR, IR, and UV-Vis spectroscopy and applying the detailed protocols herein, researchers can confidently obtain and interpret high-quality data. The predicted spectral characteristics, based on the well-understood properties of the naphthalene core and thiol functional groups, provide a reliable benchmark for experimental verification. The successful application of these techniques will ensure the unambiguous structural confirmation and quality control essential for the advancement of research and development involving this versatile molecule.

References

A numbered list of all sources cited in the text, including titles, sources, and valid, clickable URLs for verification.

Sources

- 1. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. Thiophenol(108-98-5) 1H NMR spectrum [chemicalbook.com]

- 4. Naphthalene(91-20-3) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]